

Application Notes and Protocols: 4-Aminoisoxazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Aminoisoxazole

Cat. No.: B111107

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the **4-aminoisoxazole** scaffold in medicinal chemistry. This versatile building block is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. The following sections detail its application in the development of agents with anticonvulsant, anticancer, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction to 4-Aminoisoxazole in Drug Discovery

The **4-aminoisoxazole** moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore. Its derivatives have shown a wide spectrum of biological activities, including, but not limited to, anticonvulsant, anticancer, and antiviral effects. The isoxazole ring can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.^{[1][2]} This document serves as a practical guide for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents incorporating the **4-aminoisoxazole** core.

Applications and Quantitative Data

The **4-aminoisoxazole** scaffold has been successfully incorporated into compounds targeting a range of biological endpoints. The following tables summarize the quantitative data for

representative derivatives in key therapeutic areas.

Anticonvulsant Activity

Derivatives of aminoisoxazole have demonstrated significant potential in the treatment of epilepsy. The data below highlights the efficacy of these compounds in preclinical models.

Table 1: Anticonvulsant Activity of Aminoisoxazole Derivatives

Compound ID	Animal Model	Route of Administration	ED ₅₀ (mg/kg)	TD ₅₀ (mg/kg)	Protective Index (PI = TD ₅₀ /ED ₅₀)	Reference
8	Rat (MES)	Oral (p.o.)	28.1	> 500	> 17.8	[3][4]
9	Mouse (MES)	Intraperitoneal (i.p.)	68.9	> 500	> 7.3	[3][4]
10	Rat (MES)	Oral (p.o.)	68.9	> 500	> 49.6	[3][4]
4g	Mouse (MES)	Intraperitoneal (i.p.)	23.7	284.0	12.0	[5]
4g	Mouse (scPTZ)	Intraperitoneal (i.p.)	18.9	284.0	15.0	[5]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test

Anticancer Activity

The **4-aminoisoxazole** core is present in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives (IC₅₀ Values in μ M)

Compound ID	MCF-7 (Breast)	HeLa (Cervical)	Hep3B (Liver)	A549 (Lung)	HT-29 (Colon)	Reference
2a	39.80	-	-	-	-	[6]
2d	-	15.48	~23	-	-	[6]
2e	-	-	~23	-	-	[6]
4a	-	-	-	>50	>50	[7]
4b	-	-	-	>50	>50	[7]
4d	17.28	-	-	18.32	-	[8]
4h	-	-	-	1.51	-	[8]
4i	-	-	-	1.49	-	[8]

Antiviral and Enzyme Inhibition Activity

4-Aminoisoxazole serves as a crucial building block for the synthesis of HIV-1 protease inhibitors and inhibitors of other key enzymes like Janus Kinase 3 (JAK3).^[9]

Table 3: Enzyme Inhibition by Isoxazole Derivatives

Compound Class	Target Enzyme	Parameter	Value	Reference
Oxim derivatives	HIV-1 Protease	K_i	2.1 μM - 6.3 μM	[9]
Thieno[3,2-d]pyrimidines	JAK3	IC_{50}	< 1.7 nM	
Pyrimidine-4,6-diamines	JAK3	IC_{50}	104.40 nM	[10]
Pyrimidine-4,6-diamines	JAK2	IC_{50}	2.01 nM	[10]
Isophthalamide derivatives	HIV-1 Protease	K_i	0.17 nM	[11]
Isophthalamide derivatives	HIV-1 (Antiviral)	IC_{50}	14 nM	[11]
C-4 Substituted Tricyclic Hexahydro-furofuran derivatives	HIV-1 Protease	K_i	0.32 nM	[12]
C-4 Substituted Tricyclic Hexahydro-furofuran derivatives	HIV-1 (Antiviral)	IC_{50}	0.9 nM	[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the **4-aminoisoxazole** scaffold and the biological evaluation of its derivatives.

Synthesis Protocols

Protocol 1: Synthesis of **4-Aminoisoxazole** Hydrochloride[13]

This protocol describes a mild and efficient method for the synthesis of the foundational **4-aminoisoxazole** hydrochloride.

Step 1: Nitration of Isoxazole

- Dissolve isoxazole (1 equivalent) in a mixed solvent of acetic acid and acetic anhydride.
- Under controlled temperature, add ammonium nitrate in batches.
- After the reaction is complete, pour the mixture into ice water.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole.

Step 2: Reduction of 4-Nitroisoxazole

- To the 4-nitroisoxazole obtained in Step 1, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon (Pd/C).
- Heat the mixture under pressure until the reaction is complete.
- Cool the reaction mixture to 0-10 °C.
- Filter the mixture and wash the solid with glacial ethanol to yield **4-aminoisoxazole** hydrochloride.

Protocol 2: General Procedure for the Synthesis of 3,4-Disubstituted Isoxazoles[1]

This protocol outlines a general method for synthesizing more complex isoxazole derivatives.

- Charge a round-bottomed flask with the appropriate chloroxime (1 equivalent) and ethyl acetate.
- To the vigorously stirred solution, add (E)-methyl 3-(dimethylamino)acrylate (1.2 equivalents).

- Add sodium bicarbonate (2 equivalents) at ambient temperature.
- Stir the resulting mixture overnight.
- Monitor the reaction progress using NMR spectroscopy.
- Upon completion, work up the reaction mixture to isolate the 3,4-disubstituted isoxazole product.

Biological Assay Protocols

Protocol 3: Maximal Electroshock (MES) Induced Seizure Test for Anticonvulsant Activity[5][14]

This protocol is a standard method for evaluating the anticonvulsant efficacy of test compounds.

- Administer the test compound to mice or rats at various doses via the desired route (e.g., intraperitoneal or oral).
- After a specified period, subject the animals to a brief electrical stimulus through corneal electrodes to induce a seizure.
- Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
- The ability of the compound to prevent the tonic hind limb extension is considered a positive result.
- Calculate the median effective dose (ED_{50}), the dose that protects 50% of the animals from the seizure.

Protocol 4: MTT Assay for Anticancer Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

- Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC_{50} value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: FRET-Based HIV-1 Protease Inhibition Assay

This is a common *in vitro* assay to screen for inhibitors of HIV-1 protease.

- In a 96-well plate, add the test compound at various concentrations.
- Add a solution of recombinant HIV-1 protease to each well (except for the blank).
- Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. This substrate contains a fluorophore and a quencher.
- In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
- Measure the fluorescence intensity over time using a fluorescence plate reader.
- The rate of fluorescence increase is proportional to the enzyme activity. A reduction in the rate indicates inhibition.
- Calculate the IC_{50} or K_i value for the test compound.

Protocol 6: Luminescence-Based Kinase Inhibition Assay (for JAK3)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

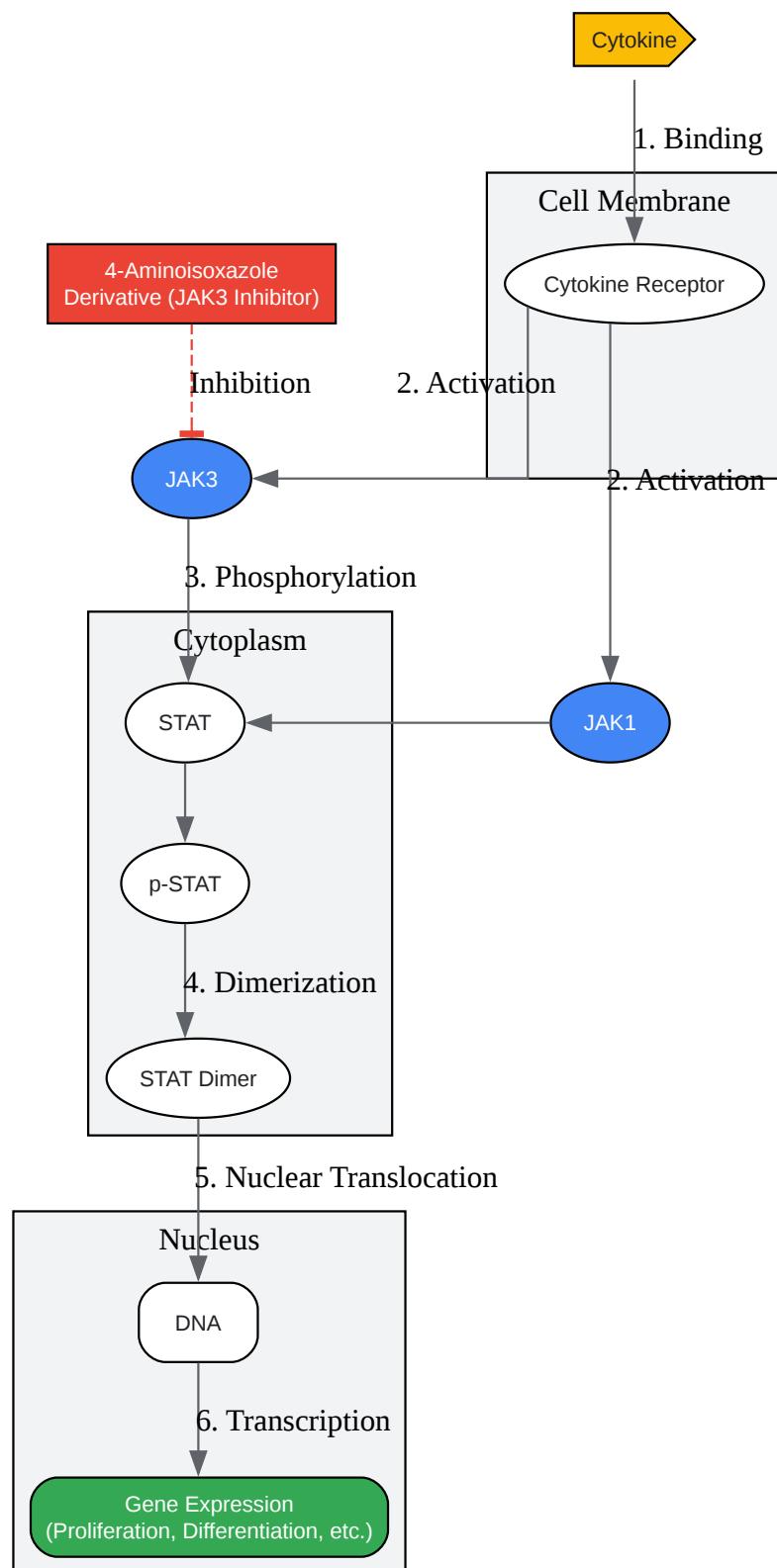
- In a 384-well plate, add the test compound at various concentrations.
- Prepare a kinase reaction mixture containing assay buffer, the JAK3 enzyme, and a specific peptide substrate.
- Dispense the kinase reaction mixture into the wells containing the test compounds.
- Incubate the plate to allow the kinase reaction to proceed.
- Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The intensity of the luminescence is proportional to the amount of ATP remaining.
- Measure the luminescence using a plate reader.
- A higher luminescent signal indicates greater inhibition of the kinase.
- Calculate the IC_{50} value for the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by **4-aminoisoxazole** derivatives is crucial for rational drug design and development. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways relevant to the therapeutic applications of these compounds.

JAK-STAT Signaling Pathway and its Inhibition

Many cytokines and growth factors signal through the JAK-STAT pathway, which plays a critical role in immune response and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. **4-Aminoisoxazole**-based pyrimidine derivatives have been developed as potent inhibitors of JAK3.

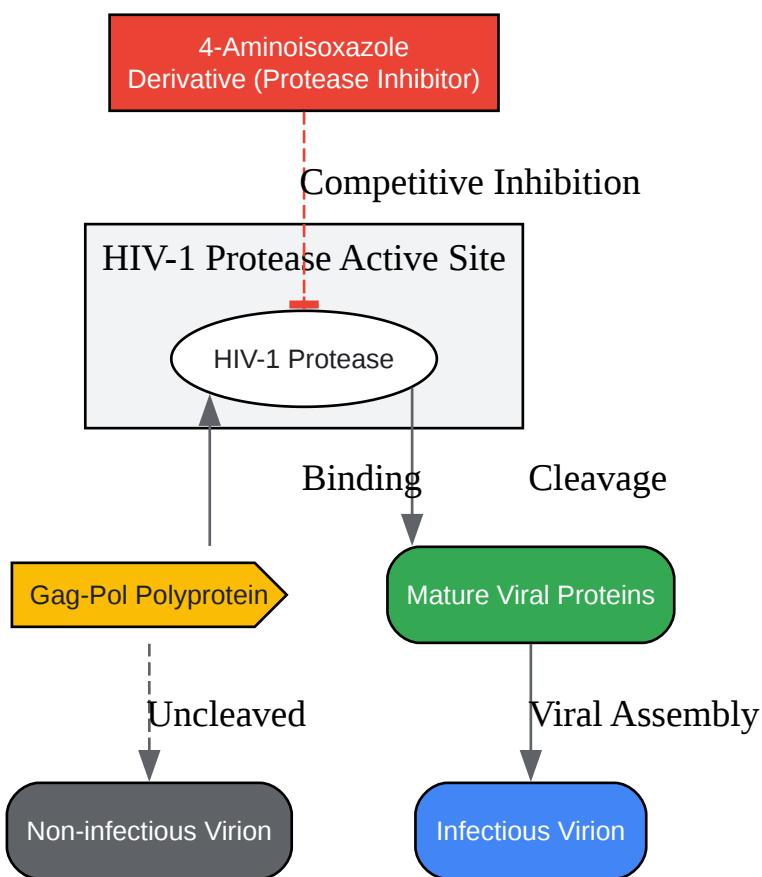


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Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a **4-aminoisoxazole** derivative.

HIV-1 Protease Mechanism of Action and Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation. **4-Aminoisoxazole** derivatives have been utilized as scaffolds for the development of potent HIV-1 protease inhibitors.

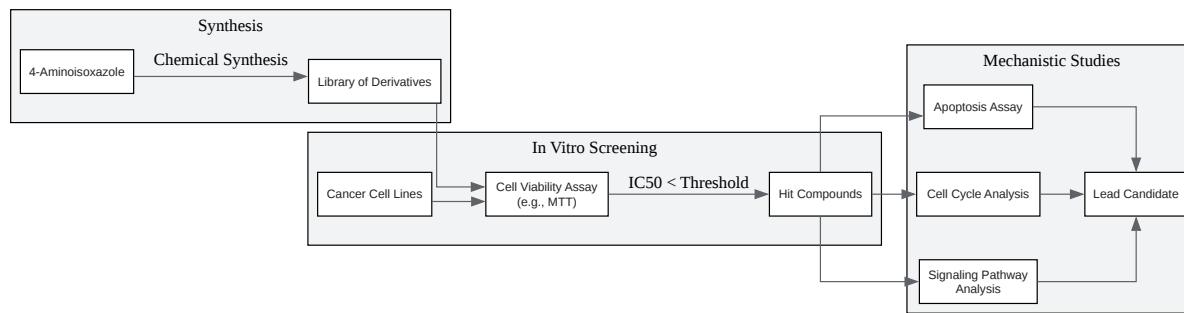


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Caption: Mechanism of HIV-1 protease inhibition by a **4-aminoisoxazole** derivative, preventing viral maturation.

Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of **4-aminoisoxazole**-based anticancer agents.



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Caption: A general experimental workflow for the discovery of anticancer agents based on the **4-aminoisoxazole** scaffold.

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